11-keto Testosterone-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

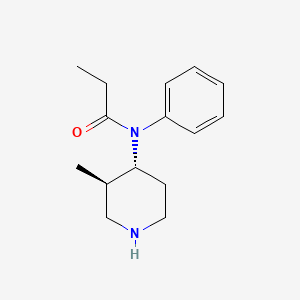

11-keto Testosterone-d3 is intended for use as an internal standard for the quantification of 11-keto testosterone (CRM) by GC- or LC-MS. 11-keto Testosterone is structurally categorized as an androgen. It is a significant hormone in certain fish, regulating the development of sexual development and behavior. 11-keto Testosterone binds the stickleback kidney androgen receptor (EC50 = 43 nM). 11-keto Testosterone, at 10 nM, significantly activates the human androgen receptor expressed in zebrafish liver cells. This product is intended for research and forensic applications.

Applications De Recherche Scientifique

Androgenic Effects in Fish

- 11-ketotestosterone (11-KT) is known for its significant androgenic effects in fish. For instance, it has been observed to induce spermatogenesis in African Catfish (Clarias gariepinus) and suppress the effects of testosterone in this process (Cavaco, Bogerd, Goos, & Schulz, 2001). Moreover, in the teleost fish medaka (Oryzias latipes), 11-KT exhibited both androgenic and male-inducing effects, being more potent than testosterone in stimulating secondary sex characteristics and reversing gonadal sex differentiation (Hishida & Kawamoto, 1970).

Role in Human Gonads

- 11-KT is a major androgen produced in human gonads, where it serves as a nonaromatizable androgen. It has been found to activate human androgen receptor-mediated transactivation but does not activate estrogen receptor-mediated transactivation, indicating its specific role in androgenic activities without influencing estrogen pathways (Imamichi et al., 2016).

Steroid Hormone Analysis in Fish

- The analysis of steroid hormones, including 11-KT, in fish plasma is crucial for understanding fish reproductive behavior and development. Enzyme immunoassay (EIA) kits are used increasingly for this purpose, providing insights into the role of 11-KT in various fish species (Metcalfe, Kroon, Beale, & Miller, 2018).

Influence on Skin Structure in Fish

- 11-KT has been shown to influence the skin structure of brown trout (Salmo trutta L.), promoting both epidermal and dermal thickening, a key aspect of their maturational processes (Pottinger & Pickering, 1985).

Role in Adrenal Androgen Biome

- In children, 11-KT is considered a dominant bioactive androgen during adrenarche and premature adrenarche. It is believed to contribute significantly to the total circulating androgen pool post-menopause (Rege et al., 2018).

Impact on Professional Phagocyte Responses in Fish

- Testosterone and 11-KT show distinct roles in regulating professional phagocyte functions in the teleost fish gilthead seabream, with 11-KT demonstrating specific immune-modulatory effects (Aguila et al., 2013).

Propriétés

Nom du produit |

11-keto Testosterone-d3 |

|---|---|

Formule moléculaire |

C19H23D3O3 |

Poids moléculaire |

305.4 |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D |

Clé InChI |

WTPMRQZHJLJSBO-GFWWJJFOSA-N |

SMILES |

O[C@@]1([2H])C([2H])([2H])C[C@@]([C@]1(C)C2)([H])[C@]3([H])CCC4=CC(CC[C@]4(C)[C@@]3([H])C2=O)=O |

Synonymes |

17β-hydroxy-androst-4-ene-3,11-dione-d3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.